REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([O:11]C)=[CH:6][C:3]=1[CH:4]=[O:5].Br>C(O)(=O)C>[Br:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([OH:11])=[CH:6][C:3]=1[CH:4]=[O:5]
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Name
|
|
Quantity
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1.19 g
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Type
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reactant
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Smiles
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BrC1=C(C=O)C=C(C(=C1)F)OC
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Name
|
|
Quantity
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57 mL
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Type
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reactant
|
Smiles
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Br
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Name
|
|
Quantity
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57 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The glacier acetic acid was removed under reduced pressure
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Type
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ADDITION
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Details
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Water was added
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Type
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EXTRACTION
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Details
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the mixture was extracted
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue was purified by silica gel column
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Name
|
|
Type
|
product
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Smiles
|
BrC1=C(C=O)C=C(C(=C1)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |